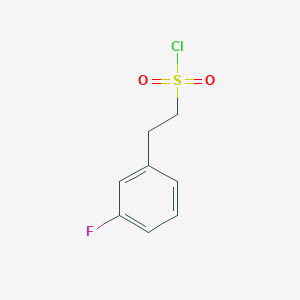

2-(3-fluorophenyl)ethanesulfonyl Chloride

Description

Contextual Significance of Sulfonyl Chlorides as Reactive Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a well-established class of reactive compounds in organic synthesis. Their utility stems from the high electrophilicity of the sulfur atom, making them susceptible to nucleophilic attack. This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups. nih.govjournal-vniispk.ru

The formation of sulfonamides, through the reaction of a sulfonyl chloride with a primary or secondary amine, is a particularly widespread transformation in medicinal chemistry. The resulting sulfonamide group is a key pharmacophore found in a multitude of approved drugs, including antibiotics, diuretics, and anticonvulsants. The stability of the sulfonamide bond under physiological conditions and its ability to act as a hydrogen bond donor and acceptor contribute to its prevalence in drug design.

Furthermore, sulfonyl chlorides can be converted into other useful functional groups. For instance, they can be reduced to thiols or used in the synthesis of sulfones. This versatility makes them indispensable reagents for constructing a diverse array of molecular architectures. journal-vniispk.ru

Strategic Importance of Fluorine Substitution in Aromatic Systems within Chemical Synthesis and Drug Discovery Research

The introduction of fluorine atoms into organic molecules, especially in aromatic systems, is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The unique properties of fluorine, being the most electronegative element and having a small van der Waals radius, can lead to profound changes in a molecule's physical, chemical, and biological characteristics.

Key impacts of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically labile position with fluorine can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing pKa and creating favorable interactions with biological targets. Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding affinity of a ligand to its receptor.

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, which can be crucial for optimal interaction with a biological target.

Overview of Research Trajectories for Arylethanesulfonyl Chlorides

Arylethanesulfonyl chlorides represent a specific subclass of sulfonyl chlorides that incorporate an ethyl spacer between the aromatic ring and the sulfonyl chloride moiety. This structural motif offers several advantages in the design of new chemical entities. The ethyl linker provides conformational flexibility, allowing the aryl group to adopt various orientations to optimize interactions with a binding site.

Research involving arylethanesulfonyl chlorides is often directed towards the synthesis of novel bioactive molecules. The general synthetic approach involves the reaction of the arylethanesulfonyl chloride with a suitable nucleophile, typically an amine, to generate a library of sulfonamide derivatives. These compounds are then screened for their biological activity against various targets.

While specific research on 2-(3-fluorophenyl)ethanesulfonyl chloride is not extensively documented in publicly available literature, its structure suggests its utility as a precursor for compounds targeting a range of therapeutic areas. The presence of the 3-fluorophenyl group is a common feature in many biologically active compounds, and its combination with the versatile ethylsulfonyl chloride linker makes it a promising starting material for future drug discovery efforts.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈ClFO₂S | PubChem |

| Molecular Weight | 222.66 g/mol | PubChem |

| InChI Key | KULUITPKYGNZQE-UHFFFAOYSA-N | PubChem |

| SMILES | C1=CC(=CC(=C1)F)CCS(=O)(=O)Cl | PubChem |

| Predicted XlogP | 2.4 | PubChem |

Synthesis of Arylethanesulfonyl Chlorides

The synthesis of arylethanesulfonyl chlorides can be achieved through various methods. A common approach involves the oxidation of the corresponding aryl ethanethiols. For instance, an aryl ethanethiol (B150549) can be prepared and subsequently oxidized using an oxidizing agent like chlorine in the presence of water to yield the desired sulfonyl chloride.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2S/c9-13(11,12)5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULUITPKYGNZQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284199 | |

| Record name | 3-Fluorobenzeneethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728919-65-1 | |

| Record name | 3-Fluorobenzeneethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728919-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorobenzeneethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-fluorophenyl)ethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Fluorophenyl Ethanesulfonyl Chloride and Analogues

Approaches to the Ethanesulfonyl Chloride Moiety

The formation of the ethanesulfonyl chloride functional group is a critical step in the synthesis of the target compound. Several general methods are employed in organic chemistry for creating alkanesulfonyl chlorides, which can be adapted for this specific molecule.

Direct Chlorosulfonylation Techniques

Direct chlorosulfonylation involves the reaction of a hydrocarbon with a chlorosulfonating agent. For alkanes, this often proceeds via a free-radical mechanism. The reaction of an alkane with sulfuryl chloride (SO₂Cl₂), often initiated by light or a radical initiator, can produce the corresponding alkylsulfonyl chloride. rsc.orgyoutube.com For instance, methane (B114726) can be converted to methanesulfonyl chloride by reacting with sulfuryl chloride in 100% sulfuric acid. rsc.org In the context of 2-(3-fluorophenyl)ethanesulfonyl chloride, this would theoretically involve the direct chlorosulfonylation of 1-fluoro-3-ethylbenzene. However, this method can suffer from a lack of selectivity, potentially leading to chlorination on the alkyl chain or the aromatic ring, and the formation of isomers. acs.org

A more common direct approach is the chlorosulfonation of aromatic compounds using chlorosulfonic acid (ClSO₃H). mdpi.comresearchgate.net This electrophilic aromatic substitution reaction is highly effective for introducing a sulfonyl chloride group directly onto an aromatic ring but is not suitable for forming an ethanesulfonyl chloride moiety attached to the ring. mdpi.com

Oxidative Pathways from Corresponding Sulfur Precursors (e.g., Thiols, Disulfides)

A highly effective and common strategy for synthesizing sulfonyl chlorides is the oxidative chlorination of lower-valent sulfur precursors like thiols (mercaptans) and disulfides. acsgcipr.org This approach offers milder reaction conditions and greater functional group tolerance compared to direct chlorosulfonylation.

The corresponding precursor for the target molecule would be 2-(3-fluorophenyl)ethanethiol (B2617658) or bis(2-(3-fluorophenyl)ethyl) disulfide. Various reagent systems have been developed for this transformation. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for the direct and rapid conversion of thiols to sulfonyl chlorides at room temperature. organic-chemistry.org This method is noted for its efficiency, with reactions often completing in minutes and producing high yields. organic-chemistry.org Another effective system employs hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄), which also facilitates the rapid and high-yielding oxidative chlorination of both thiols and disulfides under mild conditions. organic-chemistry.org

More recently, continuous flow metal-free protocols have been developed, using reagents like nitric acid, hydrochloric acid, and oxygen to oxidize thiols and disulfides, offering a scalable and environmentally conscious alternative. nih.gov The oxidative chlorination strategy is advantageous as it utilizes readily available and stable sulfur-containing starting materials. nih.gov

Table 1: Comparison of Oxidative Chlorination Methods for Sulfonyl Chloride Synthesis

| Reagent System | Substrate | Key Advantages | Reference |

|---|---|---|---|

| H₂O₂ / SOCl₂ | Thiols | Highly reactive, very short reaction times (1 min), excellent yields, mild conditions. | organic-chemistry.org |

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | Excellent yields (up to 98%), very short reaction times (1 min), avoids harsh reagents. | organic-chemistry.org |

| HNO₃ / HCl / O₂ (Flow Reactor) | Thiols, Disulfides | Metal-free, continuous process, good yields (70-81%), improved process mass intensity. | nih.gov |

| NaOCl·5H₂O in Acetic Acid | Thiols, Disulfides | Practical, uses stable solid hypochlorite, high yields. | researchgate.net |

Utilization of S-Alkylisothiourea Salts for Sulfonyl Chloride Formation

An increasingly popular and environmentally friendly method involves the use of S-alkylisothiourea salts as odorless and stable precursors to sulfonyl chlorides. organic-chemistry.orgthieme-connect.com These salts are readily prepared from the reaction of an alkyl halide (e.g., 2-(3-fluorophenyl)ethyl chloride or bromide) with inexpensive thiourea. thieme-connect.comthieme-connect.com

The S-alkylisothiourea salt is then subjected to oxidative chlorination. A common and effective reagent for this step is N-chlorosuccinimide (NCS) in an acidic aqueous medium. thieme-connect.comgoogle.com This method avoids the use of toxic chlorine gas and produces the desired sulfonyl chloride in moderate to excellent yields. organic-chemistry.orgthieme-connect.com A significant advantage of this process is its sustainability; the succinimide (B58015) byproduct can be recovered from the aqueous phase and re-chlorinated to regenerate NCS. thieme-connect.comthieme-connect.com Alternative green methods employ household bleach (sodium hypochlorite) as the oxidant, further enhancing the environmental and worker safety profile of the synthesis. organic-chemistry.org

Table 2: Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts

| Precursor | Chlorinating/Oxidizing Agent | Yield | Key Features | Reference |

|---|---|---|---|---|

| S-Benzylisothiourea Chloride | N-Chlorosuccinimide (NCS) / HCl | High | Avoids odorous thiols and toxic Cl₂ gas; sustainable. | thieme-connect.com |

| Various S-Alkylisothiourea Salts | N-Chlorosuccinimide (NCS) | Good to Excellent | Broad substrate scope, environmentally friendly. | organic-chemistry.org |

| Various S-Alkylisothiourea Salts | Bleach (NaOCl) | High | Clean, economic, simple purification without chromatography. | organic-chemistry.org |

| Various S-Alkylisothiourea Salts | NaClO₂ | High | Convenient, safe, and environmentally benign. | organic-chemistry.org |

Addition of Sulfuryl Chloride to Styrenes

The addition of sulfonyl-containing reagents across a double bond represents another pathway. While the direct addition of sulfuryl chloride to styrenes to form 2-phenylethanesulfonyl chlorides is not a standard, well-documented method, related reactions provide a basis for this potential route. The reaction of sulfuryl chloride with alkenes can proceed via a free-radical mechanism to introduce chlorine and a sulfonyl chloride group, though outcomes can be complex. youtube.com

A more controlled, analogous reaction is the sulfuryl chloride-mediated chlorothiol–ene reaction. nih.gov In this type of process, a thiol is first reacted with SO₂Cl₂ to generate a sulfenyl chloride intermediate, which then adds across an alkene like vinyl acetate. nih.gov Applying this logic, 2-(3-fluorophenyl)ethanethiol could be converted to its sulfenyl chloride and then reacted with an appropriate alkene, or conversely, a thiol could be added to 3-fluorostyrene (B1329300). However, direct addition of sulfuryl chloride to 3-fluorostyrene would be a more speculative approach requiring significant investigation to control the regioselectivity and prevent polymerization or other side reactions.

Strategies for Introducing the 3-Fluorophenyl Group

The synthesis of this compound is most practically achieved by starting with an aromatic ring that already contains the fluorine atom in the desired position. The unique properties of the C-F bond and its influence on the aromatic system dictate the synthetic strategies. acs.orgnumberanalytics.com

Pre-functionalization of Fluorinated Aromatic Rings

The most common and logical approach involves using a commercially available, pre-functionalized fluorinated aromatic compound as the starting material. acs.orgorganic-chemistry.org The fluorine atom acts as a directing group and modifies the ring's reactivity, but synthetic sequences typically build the side chain onto the existing fluorinated ring. acs.org

For example, a synthesis could begin with 3-fluorobromobenzene. This starting material can undergo a halogen-magnesium exchange to form a Grignard reagent, which can then be used in subsequent reactions to build the two-carbon chain. organic-chemistry.org Alternatively, 3-fluorobenzaldehyde (B1666160) could be a starting point, undergoing a Wittig reaction or similar olefination to introduce a two-carbon unit, which is then further functionalized. Another route could start with 3-fluoroaniline, which can be converted to a diazonium salt. While diazonium salts are versatile, for instance in Sandmeyer-type reactions to generate sulfonyl chlorides directly on the ring, building the ethanesulfonyl chloride side chain would require a multi-step sequence starting from a different functional group introduced via the diazonium intermediate. researchgate.net

Ultimately, the strategy relies on the availability of simple, fluorinated benzene (B151609) derivatives and the application of standard organic transformations to elaborate the desired ethanesulfonyl chloride side chain. This pre-functionalization approach is generally more efficient and higher-yielding than attempting to introduce a fluorine atom onto a pre-formed 2-phenylethanesulfonyl chloride molecule, a process which can be hazardous and non-selective. askiitians.comgoogle.com

Table of Mentioned Compounds

Considerations for Regioselective Fluorination in Synthetic Routes

The introduction of a fluorine atom at a specific position on an aromatic ring is a critical step in the synthesis of compounds like this compound. The regioselectivity of this fluorination can be controlled through several synthetic strategies, primarily involving either electrophilic or nucleophilic fluorination reactions.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic precursor with an electrophilic fluorine source ("F+"). For the synthesis of a 3-fluoro-substituted phenyl compound, the directing effects of existing substituents on the aromatic ring are paramount. Starting with a precursor like 2-phenylethanol (B73330) or a derivative, the hydroxyl or a directing group at the ethyl side chain does not strongly direct substitution to the meta position. Therefore, electrophilic fluorination is often more effective when performed on a precursor where a directing group is already in place to favor meta-substitution, or by employing a method that is less dependent on the electronic nature of the substrate.

Common electrophilic fluorinating reagents include N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). These reagents offer varying degrees of reactivity and are soluble in many organic solvents, making them suitable for a range of substrates including aromatic hydrocarbons.

Nucleophilic Aromatic Substitution (SNA_r): An alternative strategy involves the displacement of a leaving group, such as a nitro group or a halogen, from an activated aromatic ring by a nucleophilic fluoride (B91410) source. For the synthesis of a 3-fluoro derivative, a precursor such as 2-(3-nitrophenyl)ethanol (B3023286) or 2-(3-chlorophenyl)ethanol (B1583360) could be subjected to nucleophilic fluorination. This reaction typically requires a highly polar aprotic solvent and a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF). The presence of an electron-withdrawing group ortho or para to the leaving group generally facilitates the reaction, which can be a limitation when targeting a meta-substituted product.

Sandmeyer-type Reactions: A versatile method for introducing a fluorine atom regioselectively involves the Sandmeyer reaction. This process starts with the diazotization of an aromatic amine. For the target molecule, one would begin with 3-amino-2-phenylethanol or a protected version. The resulting diazonium salt can then be converted to the corresponding fluoro derivative. While the classic Balz-Schiemann reaction uses tetrafluoroborate (B81430) anions, modern variations offer milder conditions. A subsequent transformation of the alcohol to the sulfonyl chloride would complete the synthesis. This method provides excellent regiocontrol based on the position of the initial amino group.

Optimization of Reaction Conditions for Synthesis (e.g., Solvent Effects, Temperature, Reagents)

The conversion of a suitable precursor, such as 2-(3-fluorophenyl)ethanethiol or 2-(3-fluorophenyl)ethanesulfonic acid, into the corresponding sulfonyl chloride is a crucial final step. The efficiency and yield of this transformation are highly dependent on the choice of reagents, solvent, and reaction temperature.

Reagents for Sulfonyl Chloride Formation:

Several reagents can effect the conversion of sulfonic acids or their salts to sulfonyl chlorides. Common choices include:

Thionyl chloride (SOCl₂): Often used in the presence of a catalytic amount of dimethylformamide (DMF).

Oxalyl chloride ((COCl)₂): A milder alternative to thionyl chloride.

Phosphorus pentachloride (PCl₅): A powerful but often harsh reagent.

N-Chlorosuccinimide (NCS): Can be used in combination with a chloride source for the oxidative chlorination of thiols.

Hydrogen peroxide/Zirconium tetrachloride (H₂O₂/ZrCl₄): An efficient system for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides. organic-chemistry.org This method is notable for its mild conditions and rapid reaction times. organic-chemistry.org

Chlorosulfonic acid (ClSO₃H): Can be used for the direct chlorosulfonation of aromatic compounds, though regioselectivity can be an issue.

Solvent Effects: The choice of solvent can significantly influence the rate and outcome of the sulfonylation reaction. Aprotic solvents are generally preferred to avoid hydrolysis of the sulfonyl chloride product.

Acetonitrile (CH₃CN): A common solvent for these reactions due to its polarity and relative inertness. It has been shown to be effective in the H₂O₂/ZrCl₄ mediated synthesis of sulfonyl chlorides from thiols. organic-chemistry.org

Dichloromethane (CH₂Cl₂): A non-polar aprotic solvent that is also frequently used.

Toluene: A non-polar solvent that can be suitable for certain procedures.

Fluoroalcohols (e.g., TFE, HFIP): The solvolysis rates of sulfonyl chlorides have been studied in these solvents, indicating their potential to influence reaction kinetics. google.com

Temperature Control: The temperature of the reaction is a critical parameter to control. Many sulfonylation reactions are exothermic and require initial cooling to manage the reaction rate and prevent side reactions. Subsequent heating may be necessary to drive the reaction to completion. For instance, reactions with chlorosulfonic acid are often initiated at low temperatures (-10 °C to 0 °C) and then allowed to warm to room temperature or heated. orgsyn.org

The following tables provide illustrative data on the synthesis of sulfonyl chlorides, highlighting the impact of different reagents and conditions.

Table 1: Synthesis of Sulfonyl Chlorides from Thiols using H₂O₂/ZrCl₄

| Entry | Substrate (Thiol) | Product | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Thiophenol | Benzenesulfonyl chloride | CH₃CN | Room Temp | 1 | 98 |

| 2 | 4-Methylbenzenethiol | 4-Methylbenzenesulfonyl chloride | CH₃CN | Room Temp | 1 | 95 |

| 3 | 4-Chlorobenzenethiol | 4-Chlorobenzenesulfonyl chloride | CH₃CN | Room Temp | 1 | 96 |

| 4 | Benzyl mercaptan | Phenylmethanesulfonyl chloride | CH₃CN | Room Temp | 1 | 92 |

Data derived from a study on a novel synthesis of sulfonyl chlorides. organic-chemistry.org

Table 2: Synthesis of Sulfonates from Various Sulfonyl Chlorides and Phenols

| Entry | Sulfonyl Chloride (1) | Phenol (2) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzenesulfonyl chloride | Phenol | Phenyl benzenesulfonate | Dichloromethane | Room Temp | 2 | 92 |

| 2 | 4-Toluenesulfonyl chloride | Phenol | Phenyl 4-toluenesulfonate | Dichloromethane | Room Temp | 2 | 95 |

| 3 | 4-Nitrobenzenesulfonyl chloride | Phenol | Phenyl 4-nitrobenzenesulfonate | Dichloromethane | Room Temp | 2.5 | 88 |

| 4 | Benzenesulfonyl chloride | 4-Nitrophenol | 4-Nitrophenyl benzenesulfonate | Dichloromethane | Room Temp | 2 | 82 |

This table illustrates the reactivity of various sulfonyl chlorides in sulfonylation reactions under optimized conditions. researchgate.net

Reactivity and Mechanistic Investigations of 2 3 Fluorophenyl Ethanesulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Functional Group

The sulfonyl chloride group is a potent electrophile. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which collectively withdraw electron density, creating a significant partial positive charge on the sulfur. This inherent electrophilicity is the primary driver for its reactions with a wide array of nucleophiles. fiveable.me The reactivity allows for the introduction of the 2-(3-fluorophenyl)ethanesulfonyl moiety into other organic molecules, a common strategy in the synthesis of more complex structures, including biologically active compounds. fiveable.me

The general mechanism for nucleophilic attack on a sulfonyl chloride involves the nucleophile attacking the electrophilic sulfur atom, leading to the displacement of the chloride ion. This process is a cornerstone of the compound's synthetic utility. fiveable.me

Nucleophilic Substitution Pathways

2-(3-fluorophenyl)ethanesulfonyl chloride readily undergoes nucleophilic substitution reactions, which are central to its application in organic synthesis. These reactions typically proceed via attack at the electrophilic sulfur center.

The reaction of this compound with primary or secondary amines yields the corresponding sulfonamides. This reaction is a widely used method for synthesizing sulfonamides, which are a critical class of compounds in medicinal chemistry. fiveable.mewikipedia.org The general reaction is as follows:

RSO₂Cl + 2 R'₂NH → RSO₂NR'₂ + [R'₂NH₂]Cl wikipedia.org

Similarly, reaction with alcohols in the presence of a non-nucleophilic base leads to the formation of sulfonate esters. fiveable.mewikipedia.org The base is required to neutralize the hydrochloric acid byproduct.

RSO₂Cl + R'OH → RSO₂OR' + HCl wikipedia.org

The synthesis of sulfonamides and sulfonates from sulfonyl chlorides is a fundamental transformation in organic chemistry, enabling the creation of a diverse range of molecules with various applications. fiveable.mewikipedia.orgnih.gov

Beyond simple amines and alcohols, this compound can react with a broad spectrum of nucleophiles. fiveable.me The high reactivity of the sulfonyl chloride group facilitates its reaction with weaker nucleophiles as well. For instance, it can react with thiols to form thiosulfonates. fiveable.me The versatility of sulfonyl chlorides in reacting with various nucleophiles makes them valuable building blocks in the synthesis of complex organic molecules. fiveable.menih.gov

The general reactivity pattern follows the nucleophilicity of the attacking species, with stronger nucleophiles reacting more readily. These reactions are typically carried out in the presence of a base to scavenge the HCl produced. wikipedia.org

Radical Reaction Mechanisms Initiated by Sulfonyl Chlorides

While less common than ionic pathways, sulfonyl chlorides can participate in radical reactions. Under certain conditions, such as in the presence of a suitable initiator or upon photolysis, the sulfur-chlorine bond can undergo homolytic cleavage to generate a sulfonyl radical (RSO₂•) and a chlorine radical (Cl•). magtech.com.cn These sulfonyl radicals can then participate in various radical processes, including addition to unsaturated systems like alkenes and alkynes. magtech.com.cn For instance, copper catalysis can facilitate the sulfonylation/cyclization of alkynes with sulfonyl chlorides, proceeding through a radical mechanism. rsc.org

Aryl radicals can also be generated from arylsulfonyl chlorides, which can then react with sulfur dioxide to form sulfonyl radicals. nih.gov These radical pathways expand the synthetic utility of sulfonyl chlorides beyond traditional nucleophilic substitution reactions. magtech.com.cn

Ionic Reaction Mechanisms and Intermediates

The predominant reaction mechanism for sulfonyl chlorides is ionic in nature, proceeding through nucleophilic attack on the electrophilic sulfur atom. fiveable.me In many cases, particularly with alkanesulfonyl chlorides possessing an α-hydrogen, an elimination-addition mechanism involving a highly reactive intermediate called a sulfene (B1252967) (RCH=SO₂) can occur, especially in the presence of a base. wikipedia.orgacs.org

The hydrolysis of methanesulfonyl chloride, for example, can proceed through different mechanisms depending on the pH. At lower pH, direct nucleophilic attack by water on the sulfur atom is observed. However, at higher pH, the reaction proceeds via rate-determining attack by hydroxide (B78521) to form a sulfene, which is then rapidly trapped by water. acs.org

For this compound, which has α-hydrogens, the formation of the corresponding sulfene, 2-(3-fluorophenyl)ethene-1-sulfene, is a plausible intermediate under basic conditions. This sulfene would then be susceptible to rapid attack by any nucleophiles present in the reaction mixture.

Cycloaddition Reactions Involving Sulfonyl Chlorides

Sulfonyl chlorides themselves are generally not direct participants in cycloaddition reactions. However, the sulfenes generated from them, as discussed in the previous section, are known to undergo cycloaddition reactions. acs.org For example, sulfenes can react with dienes in [4+2] cycloadditions or with enamines in [2+2] cycloadditions. acs.org

While direct cycloaddition of the sulfonyl chloride is not typical, the in-situ generation of reactive intermediates like sulfenes allows for their participation in such pericyclic reactions, further broadening the synthetic scope of this class of compounds. acs.org

Influence of the 3-Fluorophenyl Moiety on Reaction Kinetics and Selectivity

The reactivity of sulfonyl chlorides is significantly modulated by the electronic nature of their substituents. In the case of this compound, the 3-fluorophenyl group plays a crucial role in determining the electrophilicity of the sulfur atom and, consequently, the kinetics of its reactions. The fluorine atom at the meta-position exerts a purely inductive electron-withdrawing effect (-I). This effect is critical in nucleophilic substitution reactions, which are characteristic of sulfonyl chlorides.

Research on the kinetics of reactions involving variously substituted arenesulfonyl chlorides, such as the chloride-chloride exchange reaction, has established a clear correlation between the electronic properties of the substituents and the reaction rates. nih.gov These studies often employ the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives. The chloride exchange rates for arenesulfonyl chlorides bearing substituents with a wide range of electronic effects have been shown to follow the Hammett equation, yielding a positive ρ (rho) value of +2.02. nih.gov A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups.

The 3-fluoro substituent on the phenyl ring of this compound functions as an electron-withdrawing group. This withdrawal of electron density from the ethanesulfonyl group, and subsequently from the sulfur atom, increases the partial positive charge on the sulfur center. This heightened electrophilicity makes the sulfur atom more susceptible to attack by nucleophiles. Therefore, compared to its non-fluorinated analog, 2-phenylethanesulfonyl chloride, this compound is expected to exhibit enhanced reactivity towards nucleophiles.

The influence of the substituent on reaction kinetics can be quantified using Hammett substituent constants (σ). The data below illustrates the electronic effect of the meta-fluoro substituent.

Table 1: Hammett Constant for the Meta-Fluoro Substituent

| Substituent | Hammett Constant (σ_meta) | Electronic Effect | Expected Impact on Reaction Rate |

|---|

This electron-withdrawing nature not only affects the reaction kinetics but can also influence the selectivity of reactions where multiple pathways are possible. By rendering the sulfonyl sulfur more electrophilic, the 3-fluorophenyl moiety can favor pathways that involve nucleophilic attack at this center over other potential side reactions. The stability of the resulting transition state is a key determinant of the reaction pathway. For nucleophilic substitution at a sulfonyl chloride, the reaction can proceed through different mechanisms, such as a concerted S_N2-like pathway or a stepwise addition-elimination (A-E) mechanism. nih.govmdpi.com The electronic influence of the 3-fluorophenyl group can affect the energy barriers of these competing pathways, thereby governing the selectivity of the reaction.

Computational and Spectroscopic Studies of Reaction Pathways and Intermediates

Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating the mechanisms of reactions involving sulfonyl chlorides. doi.org Such studies can map the potential energy surface for a given reaction, allowing for the characterization of both transition states and any potential intermediates. For instance, DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have revealed that the reaction proceeds via a single transition state, consistent with a synchronous S_N2 mechanism. nih.gov In contrast, the analogous fluoride (B91410) exchange reaction was found to occur through an addition-elimination (A-E) mechanism, which involves the formation of a distinct difluorosulfurandioxide intermediate. nih.gov

For this compound, DFT calculations could be employed to:

Model the transition state structures for reactions with various nucleophiles.

Determine the activation energies for competing reaction pathways, thereby predicting reaction selectivity.

Investigate the influence of the 3-fluorophenyl group on the geometry and stability of intermediates and transition states.

Clarify whether reactions proceed via a concerted S_N2-like mechanism or a stepwise A-E pathway. The mechanism of nucleophilic substitution at the sulfur atom can be complex, and computational studies help to distinguish between these possibilities. mdpi.com

Spectroscopic Studies: Spectroscopic methods are essential for the direct or indirect detection and characterization of reactants, products, and any transient intermediates formed during a reaction. While no specific literature on the reaction intermediates of this compound is available, standard techniques would be applicable.

Mass spectrometry, particularly when coupled with a suitable ionization technique, is a key tool for identifying reaction components. The predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule provide a basis for its identification in reaction mixtures.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 222.99904 |

| [M+Na]⁺ | 244.98098 |

| [M-H]⁻ | 220.98448 |

| [M+NH₄]⁺ | 240.02558 |

| [M+K]⁺ | 260.95492 |

(Data sourced from PubChem) uni.lu

Kinetic studies often utilize spectroscopic techniques to monitor the concentration of reactants or products over time. For example, methods like online conductivity have been used to determine the intrinsic kinetic equations for saponification reactions of similar chlorinated compounds. doi.org Furthermore, NMR spectroscopy (¹H, ¹³C, ¹⁹F) is fundamental for confirming the structure of the starting material and the final products of a reaction. In mechanistic studies, specialized NMR techniques could potentially be used to detect and characterize stable intermediates if they accumulate to observable concentrations.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-phenylethanesulfonyl chloride |

Applications of 2 3 Fluorophenyl Ethanesulfonyl Chloride in Advanced Organic Synthesis Research

Role as a Precursor for Sulfonamide and Sulfonate Derivatives

The primary reactivity of 2-(3-fluorophenyl)ethanesulfonyl chloride lies in its sulfonyl chloride moiety, which is a powerful electrophile. d-nb.infonih.govnih.gov This high reactivity allows it to readily couple with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively.

The reaction with primary or secondary amines proceeds efficiently, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to yield the corresponding N-substituted sulfonamides. Similarly, its reaction with alcohols or phenols affords sulfonate esters. This straightforward reactivity makes this compound a key precursor for a diverse library of compounds containing the 2-(3-fluorophenyl)ethanesulfonyl motif. The stability of the resulting sulfonamide bond is a particularly important feature, making it a common functional group in pharmaceuticals and agrochemicals. d-nb.infonih.gov

Table 1: General Synthesis of Sulfonamide and Sulfonate Derivatives

| Reactant | Product Type | General Reaction |

|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | Sulfonamide | 3-F-Ph-CH₂CH₂SO₂Cl + R¹R²NH → 3-F-Ph-CH₂CH₂SO₂NR¹R² + HCl |

Utilization as a Protecting and Activating Group in Multistep Syntheses

Beyond its role as a simple precursor, the 2-(3-fluorophenyl)ethanesulfonyl group is utilized strategically in complex, multistep syntheses.

As a protecting group , it can be installed on an amine functionality. Sulfonamides are known to be highly stable and can withstand a broad range of reaction conditions, effectively protecting the amine from unwanted side reactions during subsequent synthetic steps. orgsyn.orgutdallas.edu The 2-(trimethylsilyl)ethanesulfonyl (SES) group, a related structure, is a well-known example of a sulfonamide-based protecting group that combines high stability with relatively mild removal conditions. orgsyn.orgsigmaaldrich.com The 2-(3-fluorophenyl)ethanesulfonyl group offers similar stability, safeguarding the nitrogen atom during transformations elsewhere in the molecule.

As an activating group , the strong electron-withdrawing nature of the sulfonyl function can influence the reactivity of adjacent parts of a molecule. For instance, after being attached to a nitrogen atom, it can increase the acidity of N-H protons or protons on an adjacent alpha-carbon, facilitating deprotonation and further functionalization. The sulfonyl chloride itself is an excellent leaving group, which is fundamental to its primary reactivity. utdallas.edu

Construction of Complex Organic Architectures

The compound serves as a key building block for integrating the 2-(3-fluorophenyl)ethylsulfonyl moiety into larger, more complex molecules, particularly heterocyclic systems that form the core of many biologically active compounds. nih.govopenmedicinalchemistryjournal.comscience.gov

Quinolines: A significant application is in the synthesis of 2-sulfonylquinolines. Research has demonstrated a transition-metal-free method for the deoxygenative C2-sulfonylation of quinoline N-oxides using various sulfonyl chlorides. nih.gov By applying this protocol, this compound can react with a quinoline N-oxide to directly install the sulfonyl group onto the C2 position of the quinoline ring, a common scaffold in medicinal chemistry. nih.govnih.gov

Triazoles: The synthesis of N-sulfonylated 1,2,3-triazoles can be envisioned through a multi-step process. First, this compound can be reacted with sodium azide to form the corresponding sulfonyl azide intermediate. This intermediate can then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other [3+2] cycloaddition reactions with various alkynes to construct the 1,2,3-triazole ring. rsc.orgnih.govfrontiersin.org This provides a modular approach to a wide array of substituted triazoles.

Piperidines: For pre-formed piperidine rings, which are prevalent in many pharmaceuticals, this compound is used for N-functionalization. nih.gov The reaction of the sulfonyl chloride with the secondary amine of the piperidine ring forms a stable N-sulfonylpiperidine derivative, allowing for the modification of the piperidine's properties. nih.gov

Table 2: Examples of Heterocyclic System Synthesis

| Heterocycle | Synthetic Strategy | Role of this compound |

|---|---|---|

| Quinoline | Deoxygenative C2-sulfonylation of quinoline N-oxide nih.gov | Direct source of the sulfonyl moiety attached to the quinoline core. |

| 1,2,3-Triazole | Formation of a sulfonyl azide followed by [3+2] cycloaddition rsc.orgnih.gov | Precursor to the reactive sulfonyl azide intermediate. |

| Piperidine | N-sulfonylation of a piperidine ring nih.gov | Reagent for functionalization of the heterocyclic nitrogen atom. |

In the field of asymmetric synthesis, sulfonyl chlorides are valuable reagents for creating chiral molecules. While specific examples involving this compound are not broadly documented, established methodologies with other sulfonyl chlorides pave the way for its use in several key strategies:

Diastereomeric Resolution: The compound can be reacted with a racemic chiral amine or alcohol. This reaction forms a mixture of two diastereomeric sulfonamides or sulfonates. Because diastereomers have different physical properties, they can often be separated by standard techniques like chromatography or crystallization. Subsequent cleavage of the sulfonyl group would then yield the separated, enantiomerically pure amine or alcohol.

Chiral Auxiliaries: The 2-(3-fluorophenyl)ethanesulfonyl group could be attached to a prochiral molecule to act as a chiral auxiliary, directing the stereochemical outcome of a subsequent reaction.

Enantioselective Reactions: It can be used as a substrate in reactions employing a chiral catalyst. For instance, an enantioselective reduction or addition reaction on a molecule containing the 2-(3-fluorophenyl)ethanesulfonyl moiety could lead to the formation of an enantiomerically pure product. clockss.org The development of methods for the enantioselective synthesis of related chiral sulfur-containing compounds highlights the potential for creating stereodefined centers using such precursors. nih.govnih.gov

Contributions to Fluorinated Building Blocks for Specialized Chemical Research

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal, agricultural, and materials chemistry. sigmaaldrich.comalfa-chemistry.com Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which can lead to improved bioavailability and binding affinity. fluorochem.co.uktcichemicals.comossila.com

This compound is a prime example of a fluorinated building block . alfa-chemistry.commdpi.com It provides researchers with a convenient package containing both a reactive handle (the sulfonyl chloride) and a strategically placed fluorine atom on an aromatic ring. By using this compound, chemists can readily introduce the 3-fluorophenyl motif into larger target molecules. The meta-position of the fluorine atom specifically influences the electronic distribution of the phenyl ring and can be critical for modulating interactions with biological targets like enzyme active sites. ossila.com The use of such building blocks is a highly efficient strategy for rapidly creating libraries of novel fluorinated compounds for screening in drug discovery and materials science programs. sigmaaldrich.com

Research Perspectives in Biological and Medicinal Chemistry Utilizing 2 3 Fluorophenyl Ethanesulfonyl Chloride Derivatives

Design and Synthesis of Novel Chemical Entities for Biological Evaluation

The primary utility of 2-(3-fluorophenyl)ethanesulfonyl chloride in medicinal chemistry is as a reactive intermediate for the synthesis of novel sulfonamide derivatives. The sulfonyl chloride group readily reacts with a wide array of primary and secondary amines, anilines, and other nucleophiles to form stable sulfonamide linkages (-SO₂NH- or -SO₂NR-). nih.gov This straightforward coupling chemistry enables the systematic creation of large libraries of compounds for biological screening. nih.gov

The design process often involves a fragment-based approach, where the 2-(3-fluorophenyl)ethanesulfonyl core is combined with various heterocyclic or aromatic amines known to interact with specific biological targets. nih.govresearchgate.net For instance, researchers have synthesized novel series of sulfonamides by reacting sulfonyl chlorides with different amines and hydrazines to explore antidiabetic and anti-Alzheimer's potential. researchgate.net Similarly, the reaction of sulfonyl chlorides with amines on imidazole (B134444) scaffolds has led to the development of potent and selective carbonic anhydrase inhibitors. nih.gov

A general synthetic route involves the condensation of this compound with a selected amine, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) in an aprotic solvent. The resulting sulfonamide derivatives can then be evaluated in various biological assays. nih.govresearchgate.net This strategy has been successfully employed to create compounds with diverse pharmacological profiles, including anticancer and antimicrobial agents. nih.govbiointerfaceresearch.com The synthesis of chalconesulfonamides and complex oxazoles demonstrates the adaptability of the sulfonyl chloride group in generating structurally complex molecules for biological evaluation. nih.govbiointerfaceresearch.com The ultimate goal is to identify novel chemical entities with significant therapeutic potential. itmedicalteam.plurfu.ru

Exploration in Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging biological targets. nih.govcam.ac.uk FBDD begins by screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), for weak but efficient binding to a target protein. mdpi.com The 2-(3-fluorophenyl)ethyl moiety is an ideal candidate for inclusion in a fragment library due to its compliance with the "Rule of Three," which defines desirable properties for fragments, such as low molecular weight and complexity. nih.gov

The presence of the fluorine atom is particularly advantageous for FBDD screening campaigns. drugdiscoverychemistry.com Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a highly sensitive and robust method for detecting fragment binding. drugdiscoverychemistry.com A library containing fragments like the 3-fluorophenyl group can be rapidly screened against a target protein, and binding events can be identified by changes in the ¹⁹F-NMR signal, a technique that offers high throughput and low false-positive rates. drugdiscoverychemistry.com

Once a fragment hit, such as the 2-(3-fluorophenyl)ethyl core, is identified and its binding mode is confirmed, typically through X-ray crystallography, the sulfonyl chloride handle becomes crucial for the next stage: fragment evolution. nih.gov This reactive group allows for the systematic and efficient "growing" or "linking" of the initial fragment. mdpi.comnih.gov

Fragment Growing: The sulfonyl chloride can be reacted with a variety of small amines or alcohols to add new functional groups, exploring unoccupied space in the protein's binding pocket to increase affinity and selectivity.

Fragment Linking: If another fragment is found to bind in a proximal site, the sulfonyl chloride can be used to synthesize a linker that covalently connects the two fragments, often resulting in a dramatic increase in binding affinity.

This FBDD approach, leveraging the specific features of the this compound scaffold, provides an efficient path from initial hit identification to potent lead compounds. nih.gov

Structure-Activity Relationship (SAR) Studies of Sulfonamide Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR studies typically involve synthesizing a series of analogs with systematic modifications and evaluating their effects on a given biological target. nih.govnih.gov

The primary point of diversification is the sulfonamide group. By reacting this compound with a library of different amines, researchers can explore how the size, shape, and electronic properties of the substituent (the "R" group in -SO₂NHR) affect target binding and efficacy. researchgate.net

A relevant study on fluorinated diaryl sulfonamides as Cholesteryl Ester Transfer Protein (CETP) inhibitors illustrates this process. nih.govrjsvd.combenthamdirect.com Researchers synthesized two series of compounds and found that one series (7a-7g), which contained four aromatic rings, exhibited significantly higher inhibitory activity than a series with fewer rings (6a-6g). nih.gov Molecular docking studies revealed that the more active compounds formed crucial π-π stacking and hydrophobic interactions within the binding pocket, which were absent in the less active series. nih.govrjsvd.com This highlights how modifying the structure appended to the sulfonamide core directly impacts the molecular interactions that govern biological function.

Another example involves SAR studies on potent TRPV1 antagonists, where analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were investigated. nih.gov The study compared phenyl derivatives to their pyridine surrogates, demonstrating that even subtle changes in the aromatic system can significantly alter antagonist potency. nih.gov Such studies are essential for optimizing lead compounds by fine-tuning their structure to maximize desired activity and minimize off-target effects. researchgate.netnih.gov

| Compound Series | General Structure | Key Structural Feature | Observed CETP Inhibition at 10 µM | Inferred Molecular Interaction |

|---|---|---|---|---|

| 6a-6g | Diaryl Sulfonamides | Fewer Aromatic Rings | Up to 42.6% | Missed key hydrophobic interactions nih.gov |

| 7a-7g | Diaryl Sulfonamides | Extended Aromatic System (Four Rings) | 100% | Formed п-п stacking and hydrophobic interactions nih.govrjsvd.com |

Investigations into Prodrug Design and Synthesis via Sulfonate Ester Formation

A significant challenge in drug development is achieving adequate bioavailability. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This strategy is often used to overcome issues like poor membrane permeability. nih.gov The reactive sulfonyl chloride of this compound provides an avenue for creating sulfonate ester prodrugs.

The underlying principle involves masking a polar functional group, typically a hydroxyl (-OH) group, on an active drug molecule. nih.gov The reaction between the hydroxyl group of the parent drug and this compound forms a sulfonate ester linkage (R-O-SO₂-R'). This transformation increases the lipophilicity of the drug, which can enhance its ability to cross lipid-rich biological membranes, such as the intestinal wall or the blood-brain barrier. nih.gov

Once absorbed into the bloodstream or target tissue, the sulfonate ester is designed to be cleaved by endogenous enzymes, such as esterases, regenerating the active hydroxyl group and releasing the parent drug at its site of action. nih.govnih.gov Research into ester prodrugs of various therapeutic agents has shown this to be a viable strategy for improving pharmacokinetic profiles. nih.govnih.gov For example, alkoxyalkyl ester prodrugs of an antiviral agent demonstrated significantly enhanced potency, which was attributed to improved cellular uptake. nih.gov While not directly involving sulfonate esters, these studies validate the general principle of using ester linkages to improve drug delivery. The 2-(3-fluorophenyl)ethanesulfonyl moiety offers a specific tool to apply this established prodrug strategy.

Impact of Fluorine Substitution on Molecular Interactions and Pharmacophore Design in Research Models

The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry due to the unique properties it imparts. nih.govdntb.gov.ua The single fluorine atom at the meta-position of the phenyl ring in this compound has profound effects on the molecule's physicochemical properties and its potential interactions with biological targets. nih.gov

| Property | Impact on Molecular Design |

|---|---|

| High Electronegativity | Alters the electronic profile (pKa, dipole moment) of the molecule, influencing binding interactions. |

| Small van der Waals Radius | Acts as a bioisostere of a hydrogen atom, allowing for substitution with minimal steric perturbation. |

| Metabolic Stability | The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, often blocking metabolic oxidation at that position and increasing the drug's half-life. |

| Modulation of Lipophilicity | Can increase lipophilicity, which may enhance membrane permeability and binding affinity. |

| Formation of Unique Interactions | Can participate in favorable orthogonal multipolar interactions (e.g., C–F···C=O) and can act as a weak hydrogen bond acceptor. |

The fluorine atom in the 3-fluorophenyl group is strongly electron-withdrawing. This influences the acidity of the N-H proton in resulting sulfonamide derivatives and modulates the electrostatic potential of the aromatic ring. These electronic perturbations are critical for pharmacophore design. nih.gov A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The fluorine atom can be a key part of this pharmacophore by:

Engaging in Specific Non-covalent Interactions: Fluorine can form weak hydrogen bonds with backbone amides or participate in favorable dipole-dipole and multipolar interactions with polar groups in a protein's active site, contributing to binding affinity and selectivity. nih.gov

Orienting the Molecule: The electronic influence of fluorine can dictate the preferred conformation of the molecule within the binding pocket, ensuring optimal alignment of other key interacting groups. rjsvd.combenthamdirect.com

Improving Metabolic Stability: By replacing a hydrogen atom at a metabolically vulnerable position, the C-F bond can prevent enzymatic degradation, leading to improved pharmacokinetic properties. nih.gov

Molecular modeling and docking studies of fluorinated sulfonamides have confirmed that these fluorine-specific interactions can be critical for achieving high potency. nih.govrjsvd.com Therefore, the 3-fluoro substituent is not merely a passive component but an active contributor to the molecular design process, shaping the interaction profile and potential success of the resulting therapeutic candidates. nih.gov

Analytical and Characterization Methodologies in Research on 2 3 Fluorophenyl Ethanesulfonyl Chloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 2-(3-fluorophenyl)ethanesulfonyl chloride and its analogues. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectra reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, the spectrum would characteristically show multiplets for the aromatic protons of the fluorophenyl group and distinct signals, likely triplets, for the two methylene (-CH₂-) groups of the ethanesulfonyl chain. The protons closer to the electron-withdrawing sulfonyl chloride group are expected to appear at a lower field (higher ppm value) compared to the protons adjacent to the aromatic ring. For the analogous compound 2-chloroethanesulfonyl chloride, the two methylene groups appear as signals at approximately 4.09 ppm and 4.01 ppm in CDCl₃ chemicalbook.com.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (aromatic, aliphatic, etc.).

¹⁹F NMR is particularly useful for fluorine-containing compounds, providing a direct method to confirm the presence and chemical environment of the fluorine atom on the phenyl ring.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (222.66 g/mol ) calpaclab.com. Common fragmentation patterns for such molecules involve the loss of the sulfonyl chloride group (-SO₂Cl) or cleavage of the ethyl chain.

The table below summarizes the expected and observed spectroscopic data for compounds structurally related to this compound.

| Technique | Analyte | Key Observations | Reference |

| ¹H NMR | 2-chloroethanesulfonyl chloride | In CDCl₃, signals observed at δ (ppm): 4.088 and 4.007, corresponding to the two -CH₂- groups. | chemicalbook.com |

| Mass Spec (EI) | 2-chloroethanesulfonyl chloride | Molecular Ion (M⁺) at m/z 162. Base peak at m/z 63, corresponding to [C₂H₃Cl]⁺. | chemicalbook.com |

| Mass Spec (EI) | Ethanesulfonyl chloride | Molecular Ion (M⁺) at m/z 128. Base peak at m/z 29, corresponding to [C₂H₅]⁺. |

Chromatographic Methods for Purification and Analytical Purity Assessment (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for both the purification of synthesized products and the quantitative assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method.

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For compounds like this compound and its derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

An HPLC method can be developed and validated to separate the desired product from starting materials, byproducts, and degradation products researchgate.netpensoft.net. Purity is assessed by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. A typical HPLC method for a derivative of a substituted phenyl compound involves a C18 column, a mobile phase of acetonitrile and a buffer, and UV detection at a specific wavelength researchgate.netpensoft.net.

The following table outlines a typical set of parameters for an analytical RP-HPLC method used for purity assessment.

| Parameter | Typical Value/Condition | Purpose | Reference |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. | researchgate.net |

| Mobile Phase | Acetonitrile : Water/Buffer (e.g., Phosphate buffer pH 3) | Eluent system to carry the sample through the column. Gradient or isocratic elution may be used. | researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. | researchgate.net |

| Column Temp. | 30 °C | Ensures reproducible retention times. | researchgate.net |

| Detection | UV/VIS Detector (e.g., 225 nm) | Monitors the eluent for UV-absorbing compounds (like the phenyl ring). | researchgate.net |

| Injection Vol. | 10-20 µL | The volume of the sample introduced into the system. |

Advanced Techniques for Reaction Monitoring and Kinetic Analysis

Understanding the kinetics and mechanism of reactions involving this compound is crucial for optimizing reaction conditions and ensuring efficient synthesis. Advanced analytical techniques allow for real-time monitoring of reaction progress and the determination of kinetic parameters.

Reaction Monitoring can be achieved using in-process HPLC, where small aliquots are taken from the reaction mixture at various time points, quenched, and analyzed to determine the concentration of reactants, intermediates, and products. This provides a detailed profile of the reaction over time.

Kinetic Analysis involves studying the rate at which a reaction proceeds. For sulfonyl chlorides, solvolysis reactions are often studied to understand their reactivity.

Conductivity Measurements : The solvolysis of a sulfonyl chloride in a hydroxylic solvent produces a strong acid (HCl and a sulfonic acid), leading to an increase in the conductivity of the solution. By monitoring the change in conductivity over time, the specific rate of solvolysis can be determined mdpi.com.

Isotopic Exchange Studies : The mechanism of nucleophilic substitution at the sulfur atom can be probed through kinetic studies of isotopic exchange reactions. For example, the rate of exchange between the chloride in an arenesulfonyl chloride and a radio-labeled chloride ion (e.g., ³⁶Cl⁻) in solution can be measured. Such studies help to elucidate whether the reaction proceeds via a synchronous Sₙ2 mechanism or a stepwise addition-elimination pathway mdpi.com.

The data below illustrates the type of kinetic information obtained from such studies on related sulfonyl chlorides.

| Reaction Type | Substrate | Technique | Measured Parameter | Finding | Reference |

| Isotopic Exchange | Arenesulfonyl Chlorides | Radio-labeling (³⁶Cl) | Rate constant (k) | Reaction proceeds via a synchronous Sₙ2 mechanism. | mdpi.com |

| Solvolysis | trans-β-styrenesulfonyl chloride | Conductivity | Rate of acid production | Kinetic solvent isotope effects (KSIE) determined (kH₂O/kD₂O = 1.46). | mdpi.com |

| Solvolysis | Benzenesulfonyl chloride | Conductivity | Rate of acid production | KSIE values are typical for an Sₙ2 process. | mdpi.com |

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Sulfonyl Chloride Synthesis

The traditional synthesis of sulfonyl chlorides often involves reagents and conditions that are not environmentally benign, such as the use of stoichiometric and often toxic chlorinating agents. organic-chemistry.orgorganic-chemistry.org The development of greener synthetic routes is a critical area of research. For a compound like 2-(3-fluorophenyl)ethanesulfonyl chloride, future research will likely focus on adopting more sustainable methodologies.

Recent advancements in green chemistry for sulfonyl chloride synthesis include:

Oxidative Chlorination with Milder Reagents: Instead of harsh chlorinating agents, methods using N-chlorosuccinimide (NCS), often in combination with a catalytic amount of acid, have been developed. organic-chemistry.orgthieme-connect.comresearchgate.net These reactions are typically more selective and produce less hazardous byproducts. Another approach involves the use of bleach (sodium hypochlorite) or oxone in aqueous media, which are more environmentally friendly oxidants. organic-chemistry.orgrsc.org

Catalytic Aerobic Oxidation: The use of oxygen from the air as the terminal oxidant is a highly desirable green chemistry goal. Research has shown that metal-free, aerobic oxidation of thiols in the presence of ammonium (B1175870) nitrate (B79036) and aqueous HCl can produce sulfonyl chlorides efficiently. rsc.org

Synthesis from S-Alkylisothiourea Salts: A convenient and environmentally friendly method involves the use of S-alkylisothiourea salts, which are readily prepared from alkyl halides and thiourea. organic-chemistry.orgthieme-connect.comresearchgate.net These salts can then be converted to the corresponding sulfonyl chlorides using NCS. thieme-connect.comresearchgate.net This method avoids the use of odorous thiols and toxic reagents. organic-chemistry.org

The table below illustrates a comparison between traditional and potential green synthesis methods that could be applied to this compound.

| Feature | Traditional Synthesis (e.g., Reed Process) | Green Synthesis Approaches |

| Chlorinating Agent | Chlorine gas (toxic, corrosive) | N-Chlorosuccinimide, Sodium Hypochlorite |

| Solvent | Organic solvents | Water, recyclable organic solvents |

| Byproducts | Significant hazardous waste | Succinimide (B58015) (recyclable), water |

| Safety | High risk due to hazardous reagents | Improved safety profile |

Adapting these green methodologies for the synthesis of this compound would not only reduce the environmental impact but also potentially improve the safety and efficiency of its production.

Catalytic Innovations in Functionalization Reactions

The sulfonyl chloride group is a versatile functional handle that can be transformed into a wide array of other functional groups. Catalytic innovations are continuously expanding the toolkit for these transformations, enabling more efficient and selective reactions. For this compound, these catalytic methods open up possibilities for creating novel derivatives with tailored properties.

Key catalytic innovations applicable to sulfonyl chlorides include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating sulfonyl radicals from sulfonyl chlorides under mild conditions. acs.orgacs.orgnih.gov These radicals can then participate in a variety of reactions, such as addition to alkenes and alkynes, and cross-coupling reactions. acs.orgacs.org

Transition-Metal Catalysis: Transition metals like palladium, nickel, and copper are effective catalysts for cross-coupling reactions involving sulfonyl chlorides. acs.org These reactions allow for the formation of carbon-sulfur and carbon-carbon bonds, providing access to a diverse range of sulfones and other derivatives.

Organocatalysis: Organocatalysis offers a metal-free alternative for the functionalization of sulfonyl chlorides. sigmaaldrich.com For instance, the use of organic bases can promote reactions of sulfonyl chlorides with various nucleophiles. cbijournal.com

The following table summarizes some catalytic functionalization reactions that could be explored for this compound.

| Reaction Type | Catalyst | Potential Product from this compound |

| Sulfonamide Synthesis | Pyridine (B92270), Et3N | N-substituted 2-(3-fluorophenyl)ethanesulfonamides |

| Sulfone Synthesis | Pd or Cu catalyst | Aryl or alkyl 2-(3-fluorophenyl)ethyl sulfones |

| Radical Addition to Alkenes | Photoredox catalyst | Functionalized sulfones |

These catalytic approaches would allow for the late-stage functionalization of molecules containing the 2-(3-fluorophenyl)ethanesulfonyl moiety, which is particularly valuable in drug discovery and development. acs.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond the traditional role of sulfonyl chlorides as precursors to sulfonamides and sulfones, recent research has uncovered novel reactivity patterns and unconventional transformations. magtech.com.cn Exploring these for this compound could lead to the discovery of new synthetic methodologies and molecular architectures.

Some areas of emerging reactivity include:

Generation of Sulfenes: In the presence of a non-nucleophilic base, alkanesulfonyl chlorides can eliminate HCl to form highly reactive sulfene (B1252967) intermediates. researchgate.net These can undergo [2+2] cycloadditions with electron-rich alkenes and imines to form four-membered sulfur-containing heterocycles. magtech.com.cnresearchgate.net

Desulfinylative Cross-Coupling: Under certain catalytic conditions, sulfonyl chlorides can undergo desulfinylative reactions where the sulfonyl group is extruded as SO2, and the remaining organic fragments are coupled. This allows sulfonyl chlorides to act as arylating or alkylating agents.

Radical-Mediated Transformations: As mentioned earlier, the generation of sulfonyl radicals opens up a wide range of possibilities. researchgate.net These radicals can participate in cyclization reactions, and other complex transformations, leading to the construction of intricate molecular frameworks. acs.org

The fluorine atom in the 3-position of the phenyl ring in this compound can influence the electronic properties of the molecule, which in turn could affect its reactivity in these unconventional transformations. acs.org This presents an interesting avenue for research into the subtle effects of fluorination on chemical reactivity.

Computational Design and Prediction of New Derivatives with Desired Reactivity Profiles

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired characteristics. nih.govresearchgate.netnih.gov For this compound, computational methods can be employed to explore its potential and guide experimental work.

Applications of computational chemistry in this context include:

Predicting Reactivity: Quantum mechanical calculations can be used to model the electronic structure of this compound and its potential derivatives. mdpi.comnih.gov This can provide insights into its reactivity towards different reagents and help in predicting the outcomes of reactions.

Designing Novel Derivatives: By using in silico screening and molecular docking studies, it is possible to design new derivatives of this compound with specific biological activities or material properties. nih.govijpsjournal.comzenodo.org For example, derivatives could be designed to act as inhibitors of specific enzymes by modeling their interactions with the enzyme's active site. researchgate.netnih.gov

Understanding Reaction Mechanisms: Computational studies can help elucidate the mechanisms of complex reactions involving sulfonyl chlorides, providing a deeper understanding of the factors that control selectivity and efficiency. mdpi.com

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of reactivity, bond energies, and spectroscopic properties. |

| Molecular Docking | Design of potential enzyme inhibitors. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives. |

The integration of computational and experimental approaches will be crucial for unlocking the full potential of this compound and its derivatives.

Integration into Advanced Materials Science Research (e.g., Fluorinated Polymers, Surfactants)

The presence of a fluorophenyl group makes this compound an attractive building block for advanced materials. wikipedia.org Fluorinated polymers and surfactants often exhibit unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy. nih.govresearchgate.net

Potential applications in materials science include:

Fluorinated Polymers: The sulfonyl chloride group can be converted into other functional groups suitable for polymerization. For instance, it can be transformed into a hydroxyl or amino group, which can then be used to synthesize polyesters, polyamides, or polyurethanes. The incorporation of the 3-fluorophenyl group into the polymer backbone could enhance its thermal stability and hydrophobicity. pdx.edu

Fluorinated Surfactants: Surfactants are molecules with both a hydrophilic head and a hydrophobic tail. The 2-(3-fluorophenyl)ethyl part of the molecule can serve as the hydrophobic tail, while the sulfonyl chloride group can be converted into a hydrophilic head group, such as a sulfonate salt. Such fluorinated surfactants are known for their exceptional ability to lower surface tension. nih.govresearchgate.netsemanticscholar.orgictchemicals.com

Functional Coatings: The reactivity of the sulfonyl chloride group can be utilized to graft molecules onto surfaces, creating functional coatings with specific properties like hydrophobicity or biocompatibility.

The unique combination of a reactive sulfonyl chloride group and a fluorinated aromatic ring in this compound makes it a promising candidate for the development of new high-performance materials.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Vapor Pressure | 15 mm Hg at 84°C | |

| Flash Point | 110°C | |

| Water Reactivity | Decomposes exothermically | |

| Incompatible Agents | Oxidizers, bases, moisture |

Advanced: What strategies are recommended for optimizing the sulfonylation efficiency of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Reaction Design :

- Base Selection : Use non-nucleophilic bases (e.g., Et₃N, DMAP) to scavenge HCl without competing with the nucleophile .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilicity of the sulfonyl chloride group.

- Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., Friedel-Crafts adducts with aromatic nucleophiles) .

- Monitoring : Track reaction progress via TLC (Rf shift) or in-situ IR (disappearance of S=O stretching at ~1370 cm⁻¹) .

Advanced: How can researchers troubleshoot unexpected by-products in sulfonylation reactions involving this compound?

Methodological Answer:

- Common By-Products :

- Analytical Tools : Use ¹⁹F NMR to identify fluorophenyl degradation products (δ ~ -110 ppm for intact -F groups) .

Basic: What chronic health risks are associated with prolonged exposure to this compound?

Methodological Answer:

- Data Limitations : No conclusive carcinogenicity or reproductive toxicity studies exist. Chronic effects are extrapolated from acute hazards .

- Preventive Measures : Implement biomonitoring (e.g., urinary sulfonate metabolites) and annual pulmonary function tests for exposed personnel .

Advanced: How can researchers reconcile discrepancies in reactivity data across studies using this compound?

Methodological Answer:

- Variables to Validate :

- Purity : Confirm via ¹H NMR (absence of peaks at δ 1.5–2.0 ppm for aliphatic impurities) .

- Batch Variability : Compare Lot-specific GC-MS profiles for stabilizers (e.g., BHT) that may inhibit reactivity .

- Experimental Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, equimolar reagent ratios) and report detailed kinetic data (e.g., Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products